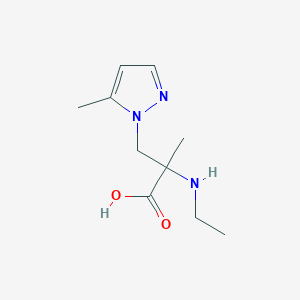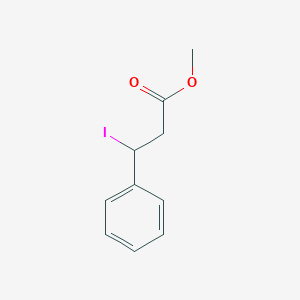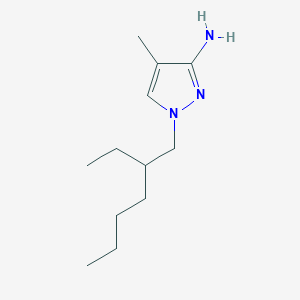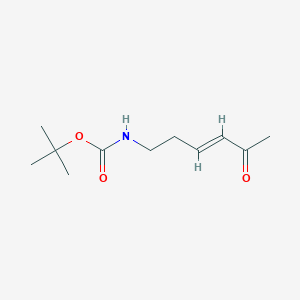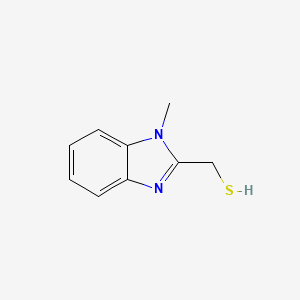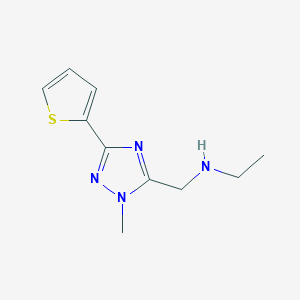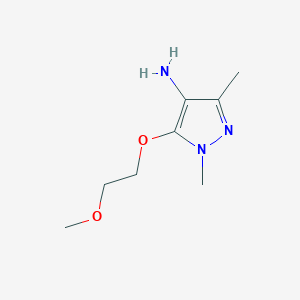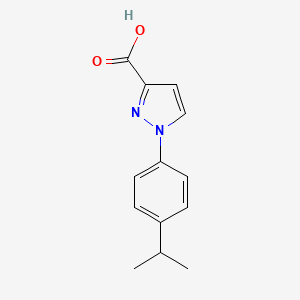
Phe-Tyr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylalanine-Tyrosine (Phe-Tyr) is a dipeptide composed of the amino acids phenylalanine and tyrosine. These amino acids are essential building blocks of proteins and play significant roles in various biochemical processes. Phenylalanine is a precursor to tyrosine, which in turn is a precursor to several important neurotransmitters and hormones.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phe-Tyr can be achieved through standard peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers that follow similar principles as SPPS. The process involves the use of large-scale reactors and purification systems like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phe-Tyr can undergo various chemical reactions, including:
Oxidation: Tyrosine residues can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the aromatic rings of phenylalanine and tyrosine.
Substitution: Electrophilic aromatic substitution can occur on the aromatic rings of both amino acids.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or periodate can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Halogenating agents like bromine (Br₂) or chloramine-T can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Dityrosine, quinones, and other oxidative derivatives.
Reduction: Reduced forms of phenylalanine and tyrosine.
Substitution: Halogenated derivatives of phenylalanine and tyrosine.
Applications De Recherche Scientifique
Phe-Tyr has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Mécanisme D'action
The mechanism of action of Phe-Tyr involves its interaction with various molecular targets and pathways. For instance, in the context of cerebral ischemia/reperfusion injury, this compound has been shown to regulate autophagy and protect the blood-brain barrier through the PI3K/AKT/mTOR pathway . This involves the inhibition of inflammatory factors and the promotion of tight junction proteins, thereby maintaining the integrity of the blood-brain barrier.
Comparaison Avec Des Composés Similaires
Phe-Tyr can be compared with other dipeptides and amino acids like:
Phenylalanine (Phe): A precursor to tyrosine and involved in protein synthesis.
Tyrosine (Tyr): A precursor to neurotransmitters like dopamine and hormones like thyroxine.
Tryptophan (Trp): Another aromatic amino acid involved in the synthesis of serotonin.
Uniqueness
This compound is unique due to its combined properties of phenylalanine and tyrosine, allowing it to participate in a broader range of biochemical processes. Its ability to form nanoparticles and exhibit fluorescence makes it particularly useful in nanotechnology and imaging applications .
Conclusion
Phenylalanine-Tyrosine (this compound) is a versatile dipeptide with significant roles in various scientific fields. Its synthesis, chemical reactivity, and applications in research and industry highlight its importance. Understanding its mechanism of action and comparing it with similar compounds further underscores its unique properties and potential for future research and development.
Propriétés
IUPAC Name |
2-[(2-amino-3-phenylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c19-15(10-12-4-2-1-3-5-12)17(22)20-16(18(23)24)11-13-6-8-14(21)9-7-13/h1-9,15-16,21H,10-11,19H2,(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXRLASFHBWESK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2,4,5-tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde](/img/structure/B13640023.png)

![3-Bromo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B13640026.png)
